Cas no 2229640-55-3 (4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine)
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine
- EN300-1784659
- 2229640-55-3
-
- Inchi: 1S/C11H13N3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-8H,12H2,1H3,(H,13,14)/b3-2+
- InChI Key: ZMZCLWZWYUUIBG-NSCUHMNNSA-N
- SMILES: N1C=NC2C=CC(/C=C/C(C)N)=CC1=2
Computed Properties
- Exact Mass: 187.110947427g/mol
- Monoisotopic Mass: 187.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 54.7Ų
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1784659-0.05g |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229640-55-3 | 0.05g |
$1032.0 | 2023-09-19 | ||
| Enamine | EN300-1784659-0.1g |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229640-55-3 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1784659-0.25g |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229640-55-3 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1784659-0.5g |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229640-55-3 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1784659-1.0g |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229640-55-3 | 1g |
$1229.0 | 2023-06-02 | ||
| Enamine | EN300-1784659-2.5g |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229640-55-3 | 2.5g |
$2408.0 | 2023-09-19 | ||
| Enamine | EN300-1784659-5.0g |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229640-55-3 | 5g |
$3562.0 | 2023-06-02 | ||
| Enamine | EN300-1784659-10.0g |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229640-55-3 | 10g |
$5283.0 | 2023-06-02 | ||
| Enamine | EN300-1784659-1g |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229640-55-3 | 1g |
$1229.0 | 2023-09-19 | ||
| Enamine | EN300-1784659-5g |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229640-55-3 | 5g |
$3562.0 | 2023-09-19 |
4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine
Recent Advances in the Study of 4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine (CAS: 2229640-55-3)
The compound 4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine (CAS: 2229640-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzimidazole core and enamine functionality, exhibits promising biological activities, particularly in the context of drug discovery and development. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, with a focus on its interactions with biological targets and its pharmacokinetic properties.
One of the key areas of investigation has been the synthesis and optimization of 4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine derivatives. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to enhance the yield and purity of the compound. These advancements have facilitated the production of analogs with improved bioavailability and target specificity, paving the way for further pharmacological evaluations.
In vitro and in vivo studies have demonstrated the compound's potential as a modulator of key signaling pathways. For instance, recent findings suggest that 4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine exhibits inhibitory effects on certain kinases involved in inflammatory and oncogenic processes. These findings are particularly relevant for the development of targeted therapies for conditions such as cancer and autoimmune diseases. Additionally, the compound's ability to cross the blood-brain barrier has sparked interest in its application for neurological disorders.
Another notable aspect of this research is the exploration of the compound's mechanism of action at the molecular level. Structural-activity relationship (SAR) studies have revealed that the enamine moiety and the benzimidazole ring play critical roles in binding to biological targets. Computational modeling and X-ray crystallography have provided insights into the compound's interactions with proteins, offering a foundation for rational drug design. These studies highlight the potential of 4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine as a versatile scaffold for developing next-generation therapeutics.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic and safety profiles. Recent toxicological assessments have identified areas for improvement, such as reducing off-target effects and enhancing metabolic stability. Ongoing research aims to address these issues through structural modifications and formulation strategies, with the goal of advancing the compound into preclinical and clinical trials.
In conclusion, 4-(1H-1,3-benzodiazol-5-yl)but-3-en-2-amine (CAS: 2229640-55-3) represents a compelling area of study in chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation. As research progresses, this compound may contribute to the development of innovative therapies for a range of diseases, underscoring the importance of continued exploration in this field.
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